3-(1H-imidazol-1-yl)-4-nitrobenzoic acid

Structural Isomerism Fragment-Based Drug Design Scaffold Procurement

Researchers needing the specific 3-imidazolyl-4-nitro regioisomer for eNOS-targeted fragment-based drug discovery require a reliable supply. 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid (CAS 1548592-76-2) is a validated fragment hit (IC50 180 nM) with the exact substitution pattern, non-interchangeable with the 4-imidazolyl-3-nitro analog. - Non-interchangeable regioisomer: ensures correct molecular geometry for eNOS SAR. - Bi-functional N,O-donor ligand for coordination chemistry and MOF construction. - Consistent 95% purity, in stock for immediate global shipping.

Molecular Formula C10H7N3O4
Molecular Weight 233.183
CAS No. 1548592-76-2
Cat. No. B2616339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-4-nitrobenzoic acid
CAS1548592-76-2
Molecular FormulaC10H7N3O4
Molecular Weight233.183
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(13(16)17)9(5-7)12-4-3-11-6-12/h1-6H,(H,14,15)
InChIKeyCFRZRLOBWUWNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-1-yl)-4-nitrobenzoic Acid Procurement Guide


3-(1H-imidazol-1-yl)-4-nitrobenzoic acid (CAS 1548592-76-2) is a specialized small molecule scaffold with the molecular formula C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol . Its structure features a 4-nitrobenzoic acid core with an imidazole ring substituted at the 3-position, integrating a carboxylic acid handle, an electron-withdrawing nitro group, and a metal-coordinating N-heterocycle into a single building block . This compound is commercially available at 95% purity for laboratory research use, primarily serving as a versatile intermediate for fragment-based drug discovery, organic synthesis, and the construction of advanced materials .

Non-Substitutability of 3-(1H-Imidazol-1-yl)-4-nitrobenzoic Acid


This compound cannot be generically substituted with common imidazole or nitrobenzoic acid alternatives due to its unique spatial arrangement of three distinct functional groups. The 3-imidazolyl-4-nitro substitution pattern on the benzoic acid ring is regioisomeric to the more common 4-imidazolyl-3-nitrobenzoic acid (CAS 167626-67-7), leading to different molecular geometries and potentially distinct interactions with biological targets or in coordination complexes [1]. Furthermore, simple 3-(1H-imidazol-1-yl)benzoic acid (CAS 108035-47-8) lacks the nitro group, removing a key electron-withdrawing and hydrogen-bond-accepting element that can dramatically alter chemical reactivity, solubility, and biological activity . The combination of these features in a single, compact scaffold makes 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid a non-interchangeable building block for precise molecular design.

Quantitative Evidence for 3-(1H-Imidazol-1-yl)-4-nitrobenzoic Acid


Regioisomeric Differentiation vs. 4-Imidazolyl-3-Nitrobenzoic Acid

This compound (3-imidazolyl-4-nitrobenzoic acid, CAS 1548592-76-2) is a regioisomer of 4-imidazolyl-3-nitrobenzoic acid (CAS 167626-67-7), leading to a distinct vector of substitution from the carboxylic acid anchor point . While both share the same molecular formula (C₁₀H₇N₃O₄, MW: 233.18), their different substitution patterns can lead to divergent outcomes in molecular recognition and assembly. In fragment-based drug discovery, the orientation of the nitro and imidazole groups relative to the core is a critical determinant of binding interactions, making the specific regioisomer a necessary and non-fungible procurement item [1].

Structural Isomerism Fragment-Based Drug Design Scaffold Procurement

Nitro Substituent Effect on Bioactivity

The presence of the nitro group on 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid distinguishes it from the non-nitrated analog 3-(1H-imidazol-1-yl)benzoic acid (CAS 108035-47-8) . Nitroaromatic groups are established pharmacophores capable of undergoing bioreduction to generate reactive intermediates or participating in specific electrostatic interactions. The difference is substantial: the nitro compound has a molecular weight of 233.18 g/mol versus 188.19 g/mol for the non-nitrated analog, and the added nitro group alters the compound's lipophilicity and electronic properties . While direct comparative activity data are unavailable for this specific pair, the functional transformation from a hydrogen to a nitro group is a well-documented and profound change in drug design that often dictates potency, selectivity, and mechanism of action [1].

Structure-Activity Relationship SAR Medicinal Chemistry Nitroaromatic Compounds

eNOS Inhibition Profile

In a cross-study comparison, 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid has been shown to inhibit human endothelial nitric oxide synthase (eNOS) with an IC₅₀ value of 180 nM [1]. This is in contrast to a class of structurally related imidazole-based NOS inhibitors, which have been reported with lower binding affinity; for example, some analogs have shown a Kd of 4,470 nM (4.47 µM) for a bacterial NOS target [2]. The data suggests that this specific scaffold can achieve sub-micromolar potency against eNOS, a significant differentiator for projects focused on this therapeutic target. It must be noted that this is cross-study comparable evidence and is not a direct head-to-head comparison.

Enzyme Inhibition Nitric Oxide Synthase Cardiovascular Research Binding Affinity

Application Scenarios for 3-(1H-Imidazol-1-yl)-4-nitrobenzoic Acid


Fragment-Based Lead Discovery for eNOS Modulators

Based on the direct evidence of its 180 nM IC₅₀ against human endothelial nitric oxide synthase (eNOS), this compound is a validated fragment hit for medicinal chemistry programs targeting NOS-related pathways [1]. Its compact size and distinct substitution pattern make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for eNOS over other NOS isoforms.

Synthesis of Regioisomerically Pure Intermediates

The specific 3-imidazolyl-4-nitro substitution pattern is a defined and verifiable structural feature that distinguishes it from the 4-imidazolyl-3-nitro regioisomer [2]. Researchers requiring a precise vector of substitution for building more complex molecules, such as kinase inhibitors or metal-organic frameworks (MOFs), should procure this specific isomer to ensure the correct spatial orientation of the imidazole and nitro groups in the final product.

Synthesis of Metal Complexes and Coordination Polymers

This compound is a bi-functional ligand, possessing both an imidazole nitrogen (a strong N-donor) and a carboxylic acid group (an O-donor). This is a well-established motif for synthesizing coordination compounds [3]. Its specific geometry (3-imidazolyl, 4-nitro) creates a unique ligand topology for constructing metal-organic assemblies with tailored properties, differentiating it from ligands with other substitution patterns (e.g., 3,5-dinitrobenzoic acid/imidazole complexes) [4].

Nitroaromatic Pharmacology Probe

The presence of the nitro group, which distinguishes it from non-nitrated analogs , positions this compound as a tool for studying the effects of nitroaromatic groups on target binding and cellular activity. It can be used as a probe to investigate the role of nitroreductase enzymes or to explore the generation of reactive intermediates via bioreduction in hypoxic environments.

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